(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)acrylamide
Description
Properties
IUPAC Name |
(E)-3-(1,3-benzodioxol-5-yl)-N-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O4/c1-12-20-19(26-22-12)14-4-6-15(7-5-14)21-18(23)9-3-13-2-8-16-17(10-13)25-11-24-16/h2-10H,11H2,1H3,(H,21,23)/b9-3+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JABAITILJFYGOB-YCRREMRBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=CC=C(C=C2)NC(=O)C=CC3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NOC(=N1)C2=CC=C(C=C2)NC(=O)/C=C/C3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)acrylamide is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a complex structure that includes a benzo[d][1,3]dioxole moiety and an oxadiazole group. The presence of these functional groups is believed to contribute to its biological activity. The molecular formula is C20H18N4O3, with a molecular weight of approximately 366.38 g/mol.
Research indicates that compounds containing benzo[d][1,3]dioxole and oxadiazole rings exhibit a range of biological activities due to their ability to interact with various biological targets:
- Antimicrobial Activity : Studies have shown that similar compounds display significant antimicrobial properties against various bacterial strains such as Escherichia coli and Staphylococcus aureus . The mechanism often involves disruption of the bacterial cell membrane or inhibition of essential metabolic pathways.
- Anticancer Activity : Compounds with similar structures have been found to inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. For instance, derivatives of oxadiazoles have shown cytotoxic effects against several cancer cell lines .
- Anti-inflammatory Effects : The presence of the dioxole moiety has been associated with anti-inflammatory properties, potentially by inhibiting pro-inflammatory cytokines .
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound and related compounds:
| Activity Type | Target Organism/Cell Line | IC50/Effect | Reference |
|---|---|---|---|
| Antimicrobial | E. coli | 15 µg/mL | |
| Anticancer | HeLa cells | IC50 = 25 µM | |
| Anti-inflammatory | Human PBMCs | Decreased IL-6 by 40% at 10 µM |
Case Studies
- Antimicrobial Study : A study evaluated the antimicrobial efficacy of various derivatives including those with benzo[d][1,3]dioxole. Results indicated that certain derivatives exhibited bactericidal effects against Staphylococcus aureus, suggesting potential for development as antibiotic agents .
- Anticancer Evaluation : Another investigation focused on the anticancer properties of oxadiazole derivatives. The study revealed that these compounds could effectively inhibit the growth of breast cancer cells through apoptosis mechanisms .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Structural Analogues with Benzodioxole and Acrylamide Backbones
Key Observations :
- Heterocyclic Substitutions : The oxadiazole group in the target compound (vs. benzimidazole in or thiophene in ) modulates solubility and target selectivity. Oxadiazoles improve metabolic stability compared to ester or amide linkages .
Analogues with Alternative Heterocyclic Systems
Key Observations :
- Benzothiazole vs. Oxadiazole : Benzothiazole derivatives (e.g., ) exhibit stronger π-π stacking with aromatic residues in enzyme active sites but lower metabolic stability than oxadiazoles.
- Morpholine and Fluorine Additions : Fluorine and morpholine groups (as in ) enhance bioavailability and target affinity, suggesting opportunities for optimizing the target compound’s phenyl group substitutions.
Pharmacological and Physicochemical Data Comparison
Notes:
- Nitrile analogues () show enhanced CNS activity due to increased polarity, whereas benzothiazoles () prioritize cytotoxicity.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
